molecular formula C29H22N2O4S B12478844 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate

Cat. No.: B12478844
M. Wt: 494.6 g/mol
InChI Key: QQIUWNOWRVCDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate involves multiple steps. One common synthetic route includes the reaction of phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate undergoes various chemical reactions, including:

Scientific Research Applications

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress .

Comparison with Similar Compounds

2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: Known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic agent with similar structural features.

    Prochlorperazine: Used to control severe nausea and vomiting.

Each of these compounds has unique properties and applications, but they all share the phenothiazine core structure, which contributes to their biological activities.

Properties

Molecular Formula

C29H22N2O4S

Molecular Weight

494.6 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-2-phenylacetate

InChI

InChI=1S/C29H22N2O4S/c32-26(31-22-15-7-9-17-24(22)36-25-18-10-8-16-23(25)31)19-35-29(34)27(20-11-3-1-4-12-20)30-28(33)21-13-5-2-6-14-21/h1-18,27H,19H2,(H,30,33)

InChI Key

QQIUWNOWRVCDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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